molecular formula C7H8N4O4 B2664360 N-(4-hydroxy-6-methyl-5-nitropyrimidin-2-yl)acetamide CAS No. 299916-90-8

N-(4-hydroxy-6-methyl-5-nitropyrimidin-2-yl)acetamide

Cat. No.: B2664360
CAS No.: 299916-90-8
M. Wt: 212.165
InChI Key: FTUUKELCLGAATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-(4-hydroxy-6-methyl-5-nitropyrimidin-2-yl)acetamide”, we can refer to similar compounds for potential synthesis methods. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . Another method involves the reaction of dimethylamine with acetic anhydride or acetic acid .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Routes and Derivatives : A study highlighted the synthesis of 2-substituted 6,9-Di- and 6,8,9-Tri-methylpurines, showcasing the chemical versatility of pyrimidin-2-yl acetamide derivatives. These compounds were synthesized to enhance the lethal effect of phleomycin on Escherichia coli cultures, demonstrating the compound's potential in amplifying antibiotic effects (Bhushan et al., 1975).

  • Metabolism and Transformation : Research on chloropyridinyl neonicotinoid insecticides revealed how molecular substituents, including pyrimidin-2-yl acetamide, contribute to metabolic pathways in mice, underscoring the compound's role in the environmental degradation of pesticides (Ford & Casida, 2006).

  • Antimalarial Activity : A quantitative structure-activity relationship study on a series of derivatives prepared from pyrimidin-2-yl acetamide showed significant antimalarial potency against Plasmodium berghei in mice. This research indicates the compound's utility in developing new antimalarial agents (Werbel et al., 1986).

Biological Activities and Applications

  • Anticancer Potential : The synthesis of 5-deaza analogues of aminopterin and folic acid, involving pyrimidin-2-yl acetamide derivatives, showed significant anticancer activity in vitro and in vivo. These findings open avenues for the development of new chemotherapeutic agents (Su et al., 1986).

  • Derivative Synthesis for Biological Studies : The synthesis of new pyrimidine derivatives from 2-methyl-3-nitro- and 3-amino-2-methylchromones, which relates to the modification of pyrimidin-2-yl acetamide, has been explored to understand their potential biological activities (Tanaka et al., 1985).

Properties

IUPAC Name

N-(4-methyl-5-nitro-6-oxo-1H-pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O4/c1-3-5(11(14)15)6(13)10-7(8-3)9-4(2)12/h1-2H3,(H2,8,9,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUUKELCLGAATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)NC(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.